The primary application of 3-Methylbenzophenone in scientific research lies in its role as a pharmaceutical intermediate, specifically for the synthesis of Ketoprofen. Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, fever, and inflammation. 3-Methylbenzophenone serves as a starting material in the multi-step synthesis pathway of Ketoprofen.
3-Methylbenzophenone, 98+%, Thermo Scientific Chemicals,
Beyond its role as a pharmaceutical intermediate, 3-Methylbenzophenone finds use in various areas of organic chemistry research. Its ketone functional group makes it a valuable reactant in various organic reactions, including:
These examples highlight the potential of 3-Methylbenzophenone as a versatile building block and reactant in various organic syntheses.
Emerging research explores the potential applications of 3-Methylbenzophenone in material science. Studies suggest its use in developing:
3-Methylbenzophenone, also known as m-tolyl phenyl ketone or (3-methylphenyl)phenylmethanone, is an aromatic ketone. It is a colorless liquid at room temperature []. 3-Methylbenzophenone finds use as a pharmaceutical intermediate, particularly in the synthesis of the anti-inflammatory drug Ketoprofen [].
The key feature of 3-Methylbenzophenone's structure is the presence of a carbonyl group (C=O) bonded to an aromatic ring (phenyl group) on one side and a methyl group (CH3) attached to another aromatic ring (tolyl group) on the other side []. This structure falls under the class of aromatic ketones. The two aromatic rings are connected in a meta position, meaning the methyl group is positioned on the third carbon relative to the carbonyl group on the other ring [].
One of the primary applications of 3-Methylbenzophenone is as a precursor in the synthesis of Ketoprofen. A Friedel-Crafts acylation reaction is used, where 3-Methylbenzoyl chloride reacts with benzoic acid to form the final product [].
Here's the balanced chemical equation for this reaction:
C6H5COCl (3-Methylbenzoyl chloride) + C6H5COOH (Benzoic acid) → C6H5COCH2C6H4CH3 (Ketoprofen) + HCl (Hydrogen chloride) []
As 3-Methylbenzophenone serves as an intermediate, it does not have a specific mechanism of action in biological systems. Its function lies in the production of the final drug molecule, Ketoprofen, which acts as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2 [].